DSLNT Demonstrates Unique and Specific Efficacy in NEC Prevention Compared to Its Non-Sialylated and Mono-Sialylated Analogs
A landmark study isolated a specific DSLNT isomer from pooled human milk oligosaccharides (HMOs) and identified it as the sole component responsible for preventing necrotizing enterocolitis (NEC) in a neonatal rat model. Crucially, the study explicitly states that the non-sialylated and mono-sialylated analogs of DSLNT were not effective [1]. Furthermore, galacto-oligosaccharides (GOS), which are commonly added to infant formula, had no protective effect [1].
| Evidence Dimension | NEC Prevention Efficacy (Pathology Score Reduction) |
|---|---|
| Target Compound Data | Mean pathology score of 0.44 ± 0.30 |
| Comparator Or Baseline | Formula alone (baseline): 1.98 ± 1.11; Formula + GOS: No effect |
| Quantified Difference | p < 0.001 vs. formula alone; GOS vs. formula: no significant difference |
| Conditions | Neonatal rat model of NEC induced by formula feeding and hypoxia exposure |
Why This Matters
This demonstrates that the specific dual-sialylation pattern of DSLNT is indispensable for NEC prevention, making it the only scientifically valid compound for research in this pathway.
- [1] Jantscher-Krenn, E., et al. (2012). The human milk oligosaccharide disialyllacto-N-tetraose prevents necrotising enterocolitis in neonatal rats. Gut, 61(10), 1417-1425. View Source
